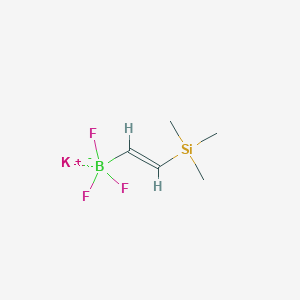
Potassium 2-(trimethylsilyl)vinyl trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide is a chemical compound with the molecular formula C5H11BF3SiK. It is known for its unique structure, which includes a trifluoroborate group and a trimethylsilyl group attached to an ethenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the sensitive boron-fluorine bonds .
Industrial Production Methods
While specific industrial production methods for potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from reactions involving potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide depend on the type of reaction. For example, in Suzuki-Miyaura coupling reactions, the product would be a new carbon-carbon bond formed between the ethenyl group and an aryl or vinyl halide .
Scientific Research Applications
Potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide exerts its effects is primarily through its reactivity as a boron-containing compound. The trifluoroborate group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new bonds. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[2-(trimethylsilyl)ethynyl]boranuide: Similar structure but with an ethynyl group instead of an ethenyl group.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of the trimethylsilyl group.
Potassium trifluoro[2-(trimethylsilyl)ethyl]boranuide: Similar but with an ethyl group instead of an ethenyl group
Uniqueness
Potassium trifluoro[2-(trimethylsilyl)ethenyl]boranuide is unique due to the presence of both the trifluoroborate and trimethylsilyl groups, which provide distinct reactivity and stability. This combination allows for versatile applications in synthesis and catalysis, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H11BF3KSi |
|---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide |
InChI |
InChI=1S/C5H11BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h4-5H,1-3H3;/q-1;+1/b5-4+; |
InChI Key |
BDYVNZIMJGXGQY-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/[Si](C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=C[Si](C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















